1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is a chemical compound derived from isoquinoline, which is known for its diverse biological activities. This compound features a bromine atom at the 8-position of the isoquinoline ring and an ethylurea moiety, making it a subject of interest in medicinal chemistry. Isoquinoline derivatives have been studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The compound can be synthesized through various chemical reactions involving isoquinoline derivatives. The synthesis often utilizes commercially available starting materials such as 6-aminoisoquinoline and ethyl isocyanatoacetate, leading to the formation of the desired urea derivative through amide coupling reactions.
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea belongs to the class of organic compounds known as ureas, which are characterized by the presence of the functional group -NH2CO-. More specifically, it is classified as an isoquinolinylurea derivative.
The synthesis of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can be achieved through several methods:
Technical details regarding yields and characterization methods (e.g., NMR spectroscopy, mass spectrometry) are typically provided in experimental sections of related research articles.
The molecular structure of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can be described as follows:
The compound's structure can be visualized using molecular modeling software or by referencing chemical databases that provide structural diagrams and computational data regarding bond lengths and angles.
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can participate in various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential applications in drug development .
The mechanism of action for 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes:
Data from pharmacological studies indicate that compounds with similar structures exhibit potent activity against various pathogens and cancer cell lines .
Relevant data regarding these properties can often be found in Material Safety Data Sheets or chemical databases .
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea has several scientific uses:
The synthesis of 1-(8-bromoisoquinolin-3-yl)-3-ethylurea relies on strategic functionalization of the isoquinoline core, typically achieved through convergent multi-step routes. A common approach involves constructing the isoquinoline scaffold prior to introducing the urea moiety. Patent US20130096119A1 details the preparation of isoquinolin-3-ylamine intermediates, which serve as pivotal precursors for urea formation. These intermediates undergo nucleophilic addition with ethyl isocyanate or related electrophiles to establish the urea linkage [1].
An innovative alternative employs copper-catalyzed isocyanide insertion into N–O bonds of O-benzoyl hydroxylamines. This method enables direct urea assembly under mild conditions (10 mol% CuOAc, 2 equiv t-BuONa, THF, 30°C). As demonstrated in Scheme 3d of the referenced study, aryl isocyanides—including isoquinoline variants—react with hydroxylamine derivatives to yield unsymmetric ureas in moderate-to-excellent yields (61–86%). This route bypasses hazardous isocyanate handling and showcases excellent functional group tolerance for esters, cyano groups, and halogens [4].
Key reaction optimization insights include:
Table 1: Optimization of Copper-Catalyzed Urea Synthesis
Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|
CuOAc | t-BuONa | THF | 86 |
CuI | t-BuONa | THF | 74 |
CuBr₂ | t-BuONa | THF | 65 |
None | t-BuONa | THF | 0 |
CuOAc | PhCO₂Na | THF | 0 |
Regioselective bromination at the C8 position of isoquinoline is critical for conferring antibacterial activity by influencing DNA gyrase binding affinity. This transformation is typically executed via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).
EAS protocols leverage bromine sources (e.g., Br₂, NBS) in acidic media to target electron-rich positions. For isoquinolines, bromination predominantly occurs at C5 and C8, with the latter favored under kinetic control. Academia.edu research confirms that 8-brominated derivatives exhibit enhanced potency against Gram-positive bacteria due to optimized hydrophobic pocket interactions in the GyrB ATP-binding site [3].
For superior regiocontrol, lithiation-trapping sequences are employed. n-Butyllithium deprotonates C8–H bonds when directed by C1 or C3 substituents (e.g., methoxy, amino groups), followed by quenching with Br₂ or electrophiles. This method achieves >90% regioselectivity and avoids isomer contamination. Subsequent hydrolysis or functional group interconversion then yields 8-bromoisoquinolin-3-amines for urea coupling [3] [6].
Table 2: Comparison of Bromination Methods for Isoquinoline
Method | Conditions | Regioselectivity (C8:C5) | Yield Range |
---|---|---|---|
Electrophilic (Br₂) | AcOH, 50°C, 2h | 3:1 | 45–65% |
Directed ortho-metalation | n-BuLi, THF, −78°C; then Br₂ | >20:1 | 70–85% |
NBS radical bromination | CCl₄, reflux, 12h | 1:1 | 30–50% |
Critical considerations for scale-up:
Conjugating the ethylurea moiety to 8-bromoisoquinolin-3-amine exploits nucleophilic addition or transition metal catalysis. Fragment-based drug design emphasizes the ethylurea motif as a minimal pharmacophore for bacterial GyrB inhibition, with its conjugation enhancing target engagement through hydrogen bonding with conserved residues [3].
Practical conjugation routes include:
Structure-activity relationship (SAR) insights:
Table 3: Ethylurea Conjugation Yield and Bioactivity
Conjugation Method | Conditions | Yield (%) | S. aureus IC₅₀ (μM) |
---|---|---|---|
Ethyl isocyanate coupling | THF, rt, 12h | 78 | 0.55 |
CDI activation | DMF, 60°C, 6h | 82 | 0.48 |
Modified Stokes’ method | Toluene, reflux, 8h | 71 | 0.62 |
Solvent effects on urea yield: Polar aprotic solvents (DMF, DMSO) accelerate CDI-mediated conjugation but may degrade brominated intermediates. THF balances reactivity and stability for gram-scale synthesis [5] [7].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: